(2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-piperidylethyl)carboxamide
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Overview
Description
The compound “(2-imino-10-methyl-5-oxo-1-prop-2-enyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-(2-piperidylethyl)carboxamide” is a complex organic molecule that features multiple fused ring systems and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the fused ring systems and the introduction of functional groups. A possible synthetic route could involve:
Formation of the Pyridino[2,3-d]pyridino[1,2-a]pyrimidine Core: This can be achieved through a multi-step cyclization process starting from simple pyridine and pyrimidine derivatives.
Introduction of the Prop-2-enyl Group: This can be done via a Heck reaction, where a prop-2-enyl halide is coupled with the core structure in the presence of a palladium catalyst.
Formation of the Imino and Oxo Groups: These functional groups can be introduced through selective oxidation and imination reactions.
Attachment of the Piperidylethyl Carboxamide: This can be achieved through an amide coupling reaction using a piperidylethyl amine and a carboxylic acid derivative of the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and prop-2-enyl groups.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidylethyl carboxamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the imino group could yield a nitro derivative, while reduction of the oxo group could yield a hydroxyl derivative.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures.
Biology
In biological research, the compound could be investigated for its potential as a pharmacophore, given its multiple functional groups and ring systems.
Medicine
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, and nucleic acids. The compound’s multiple functional groups and ring systems allow for diverse interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H28N6O2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
6-imino-11-methyl-2-oxo-N-(2-piperidin-1-ylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H28N6O2/c1-3-10-28-19(24)17(22(30)25-9-14-27-11-5-4-6-12-27)15-18-21(28)26-20-16(2)8-7-13-29(20)23(18)31/h3,7-8,13,15,24H,1,4-6,9-12,14H2,2H3,(H,25,30) |
InChI Key |
UFUSPJQKUVUGJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCCN4CCCCC4 |
Origin of Product |
United States |
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